molecular formula C25H26N6O4 B12167957 N'~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide

N'~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide

Cat. No.: B12167957
M. Wt: 474.5 g/mol
InChI Key: ZSJZLWOHPMBHCR-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis N'~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide (CAS: 488860-77-1) is a bis-hydrazide derivative featuring two isatin (indoline-2,3-dione) moieties linked via a propanedioic acid backbone. The compound exhibits stereochemical diversity with (3E) and (3Z) configurations at the indol-3-ylidene groups, influencing its molecular geometry and intermolecular interactions . Its synthesis likely follows a pathway analogous to valproic hydrazide derivatives (e.g., refluxing hydrazides with substituted isatins in ethanol, as described in ), though optimized for dual substitution .

Properties

Molecular Formula

C25H26N6O4

Molecular Weight

474.5 g/mol

IUPAC Name

N,N'-bis[(2-hydroxy-1-propylindol-3-yl)imino]propanediamide

InChI

InChI=1S/C25H26N6O4/c1-3-13-30-18-11-7-5-9-16(18)22(24(30)34)28-26-20(32)15-21(33)27-29-23-17-10-6-8-12-19(17)31(14-4-2)25(23)35/h5-12,34-35H,3-4,13-15H2,1-2H3

InChI Key

ZSJZLWOHPMBHCR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)CC(=O)N=NC3=C(N(C4=CC=CC=C43)CCC)O

Origin of Product

United States

Preparation Methods

The synthesis of N’~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide typically involves the condensation of appropriate indole derivatives with a propanedihydrazide precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indole moieties can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.

    Substitution: The indole rings can participate in electrophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs with anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N’~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Formula : C₂₅H₂₆N₆O₄
  • Molecular Weight : 474.51 g/mol
  • SMILES : O=C(CC(=O)N/N=C1/c2ccccc2N(C1=O)C(C)C)N/N=C/1\c2ccccc2N(C1=O)C(C)C
  • Physical State : Dry powder (as per commercial listings) .

The compound’s high molecular weight and branched alkyl substituents (propyl groups) suggest moderate lipophilicity, which may influence solubility and membrane permeability compared to simpler isatin derivatives .

Table 1: Structural and Functional Comparison
Compound Name / ID Key Structural Features Biological Activities Molecular Weight (g/mol) Notable Properties
Target Compound (CAS: 488860-77-1) Dual isatin hydrazides with (3E)/(3Z) configurations; propyl substituents Potential antiviral, anticonvulsant (inferred from isatin derivatives) 474.51 Stereochemical complexity; moderate lipophilicity
N'-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide () Single isatin hydrazide; valproic acid-derived chain Anticonvulsant (demonstrated in MES, scPTZ tests) ~316 (hydrazide precursor) Shorter chain length; higher solubility
2-(2,4-Dichlorophenoxy)-N'-[(3Z)-1-methyl-2-oxoindol-3-ylidene]propanehydrazide (CAS: 677741-07-0) Chlorophenoxy substituent; methyl-indole group Antitumor (Walker carcinoma-256 activity) ~420 (estimated) Enhanced lipophilicity; halogenated aromatic moiety
Methisazone (Clinical isatin derivative) Thiosemicarbazone group Antiviral (variola, vaccinia) 257.29 Low molecular weight; established clinical use
Key Findings

Stereochemistry: The (3E)/(3Z) isomerism may confer unique binding modes compared to single-configuration derivatives (e.g., 2-(2,4-dichlorophenoxy) analog in ), though empirical data are pending .

Biological Activity: While direct studies on the target compound are lacking, isatin derivatives are known for anticonvulsant, antiviral, and antitumor activities. For example, methisazone (a thiosemicarbazone) inhibits poxviruses, whereas N-methyl isatin Mannich bases exhibit fibrinolytic effects . The propyl substituents may enhance metabolic stability over methyl or ethyl groups, as seen in valproic acid derivatives .

Pharmacokinetic Considerations: The compound’s molecular weight (~474 g/mol) approaches the upper limit for oral bioavailability, contrasting with smaller derivatives like methisazone (257 g/mol). However, its branched alkyl chains could mitigate solubility challenges . Lipinski’s Rule Compliance: The compound likely violates the "molecular weight <500" criterion, suggesting intravenous or topical administration routes may be preferable .

Commercial and Research Relevance: Listed as a research chemical (e.g., Vitas-M Lab ID: STK242695), it is priced at a premium compared to simpler derivatives (e.g., 2-cyanopyridine at $8/g), reflecting specialized synthesis requirements .

Biological Activity

N'~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide is a complex organic compound characterized by its unique structural features. It contains two indole-derived moieties connected by a propanedihydrazide backbone, which is believed to contribute to its biological activity. This article reviews the current understanding of the compound's biological activity, including potential therapeutic applications and mechanisms of action.

Structural Characteristics

The molecular formula of the compound is C₁₅H₁₈N₄O₂, with a molecular weight of approximately 298.34 g/mol. The structure includes multiple functional groups such as carbonyl and hydrazine groups, which enhance its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds with indole and hydrazone structures often exhibit significant biological activities, including:

  • Antitumor Activity : Indole derivatives are known for their antitumor properties due to their ability to induce apoptosis in cancer cells.
  • Antimicrobial Properties : Many hydrazone compounds display antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory activity, which could be beneficial in treating chronic inflammatory diseases.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation.
  • Induction of Apoptosis : Similar to other indole derivatives, it may trigger apoptotic pathways in malignant cells.
  • Interaction with Receptors : The compound could interact with various biological receptors, modulating signaling pathways related to disease processes.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential. Below is a table summarizing key features and activities of related compounds:

Compound NameStructural FeaturesBiological Activity
2-(2-Oxoindolin)Indole ring, carbonyl groupAntitumor properties
Indole DerivativesVarious substitutions on indoleAntimicrobial and anticancer activities
Hydrazone CompoundsFormed from aldehydes/ketones and hydrazinesPotential anti-inflammatory effects

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of this compound. For instance:

  • Synthesis Methods : Researchers have reported various synthetic routes that yield high purity and yield of the compound. These methods often involve multi-step reactions starting from simpler indole derivatives.
  • Biological Testing : In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent.

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